N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a phenyl ring, along with a hydrazide functional group. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of azide or thiol derivatives, depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the nitro and bromine groups enhances its binding affinity and specificity towards certain biological targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
- N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This differentiates it from similar compounds that may lack the nitro group or have different substituents on the phenyl ring .
Properties
Molecular Formula |
C17H16BrN3O5 |
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Molecular Weight |
422.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H16BrN3O5/c1-10-4-3-5-11(2)17(10)26-9-15(22)20-19-8-12-6-13(21(24)25)7-14(18)16(12)23/h3-8,23H,9H2,1-2H3,(H,20,22)/b19-8+ |
InChI Key |
BWEITCPWWXXZDI-UFWORHAWSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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